Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate
Description
Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate is a pyridazine derivative characterized by a chloro substituent at position 3, a pyridin-3-yl group at position 6, and an ethyl carboxylate moiety at position 4. Pyridazines are nitrogen-containing heterocycles with applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 3-chloro-6-pyridin-3-ylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-6-10(15-16-11(9)13)8-4-3-5-14-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXDYZQPHFKYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-b]pyridazine derivatives, have been found to have a wide range of biological activities and pharmacological properties.
Mode of Action
It is suggested that the negatively charged region exists in the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site.
Biological Activity
Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including biochemical interactions, cellular effects, and research findings.
Chemical Structure and Properties
This compound features a pyridazine ring with a chlorine atom and an ethyl ester group, which contributes to its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of approximately 263.68 g/mol.
Biochemical Interactions
Enzyme Interaction:
This compound interacts with various enzymes, particularly kinases involved in cell signaling pathways. Studies have shown that it can modulate kinase activity, influencing downstream signaling events critical for cell proliferation and apoptosis.
Mechanism of Action:
The mechanism of action involves binding to specific receptors or enzymes, leading to inhibition or activation of various biological pathways. Its structural features, including the chloro substituent, enhance its binding affinity towards these targets.
Cellular Effects
Gene Expression Modulation:
Research indicates that this compound can alter gene expression related to cell growth and apoptosis. For instance, it has been shown to upregulate genes involved in apoptosis while downregulating those associated with cell survival.
Metabolic Pathway Influence:
The compound affects metabolic pathways by altering the levels of key metabolites within cells. This modulation can lead to significant changes in cellular metabolism, impacting overall cell function.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. It has demonstrated moderate antibacterial activity against strains such as Neisseria meningitidis and Haemophilus influenzae, suggesting its potential as a lead compound for developing new antibiotics .
Antichlamydial Activity
In a study focused on antichlamydial agents, derivatives similar to this compound were found to significantly decrease the formation of infectious bodies in Chlamydia infections. This highlights its potential application in treating chlamydial infections .
Summary of Biological Activity
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Key Observations :
Hydrogen Bonding and Crystallography
- Pyridinyl vs. Phenyl : The pyridin-3-yl group in the target compound can participate in hydrogen bonding, unlike phenyl groups, influencing crystal packing and solubility () .
- Methoxy Groups : The 2-methoxyphenyl analog () may form weaker hydrogen bonds compared to pyridinyl but could enhance π-π stacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
